3-(4-Chlorophenyl)-2-methyl-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-[3-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[3-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 3-aminopyrazoles with appropriate aldehydes or ketones under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to improve yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid
Scientific Research Applications
3-[3-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it acts as a selective estrogen receptor β (ERβ) antagonist, reducing FSH-mediated cAMP production and inhibiting E2-stimulated ERβ activity . This selective inhibition is crucial for its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer research.
3-[3-(4-CHLOROPHENYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE stands out due to its unique trifluoromethyl group, which enhances its biological activity and stability .
Properties
Molecular Formula |
C19H12ClF3N4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H12ClF3N4/c1-11-17(12-4-6-14(20)7-5-12)18-25-15(13-3-2-8-24-10-13)9-16(19(21,22)23)27(18)26-11/h2-10H,1H3 |
InChI Key |
PVZVQEZWLPRSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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